molecular formula C37H39ClO19 B12391256 Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside CAS No. 51939-66-3

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside

Cat. No.: B12391256
CAS No.: 51939-66-3
M. Wt: 823.1 g/mol
InChI Key: OBIYLRZBPFZUQG-MCZACEFTSA-N
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Description

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is an anthocyanin, a type of flavonoid pigment found in various fruits and flowers. Anthocyanins are responsible for the red, purple, and blue colors in many plants. This compound is particularly notable for its presence in grape skins and its role in the coloration of red wine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside typically involves the glycosylation of petunidin with glucose and p-coumaric acid. The reaction conditions often require acidic or enzymatic catalysis to facilitate the glycosidic bond formation. High-performance liquid chromatography (HPLC) is commonly used to purify the synthesized compound .

Industrial Production Methods

Industrial production of this compound is generally achieved through extraction from grape skins. The process involves crushing the grapes, followed by solvent extraction and purification using chromatographic techniques. This method ensures the preservation of the anthocyanin’s natural structure and bioactivity .

Chemical Reactions Analysis

Types of Reactions

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Degraded anthocyanin products, such as chalcones and phenolic acids.

    Reduction: Reduced forms of petunidin.

    Substitution: Free petunidin and glucose.

Scientific Research Applications

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside has a wide range of scientific research applications:

Mechanism of Action

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also interacts with various molecular targets, including enzymes and signaling pathways involved in inflammation and cell proliferation. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

  • Delphinidin-3-O-glucoside
  • Cyanidin-3-O-glucoside
  • Malvidin-3-O-glucoside
  • Peonidin-3-O-glucoside

Uniqueness

Petunidin-3-O-(6-O-p-coumaryl)-5-O-diglucoside is unique due to its specific glycosylation pattern and the presence of the p-coumaric acid moiety. This structure enhances its stability and color properties compared to other anthocyanins. Additionally, the compound’s antioxidant and anti-inflammatory activities are more pronounced, making it a valuable compound for both scientific research and industrial applications .

Properties

CAS No.

51939-66-3

Molecular Formula

C37H39ClO19

Molecular Weight

823.1 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxy-5-methoxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate;chloride

InChI

InChI=1S/C37H38O19.ClH/c1-50-23-9-16(8-20(41)28(23)43)35-24(12-19-21(52-35)10-18(40)11-22(19)53-36-33(48)31(46)29(44)25(13-38)55-36)54-37-34(49)32(47)30(45)26(56-37)14-51-27(42)7-4-15-2-5-17(39)6-3-15;/h2-12,25-26,29-34,36-38,44-49H,13-14H2,1H3,(H3-,39,40,41,42,43);1H/t25-,26-,29-,30-,31+,32+,33-,34-,36-,37-;/m1./s1

InChI Key

OBIYLRZBPFZUQG-MCZACEFTSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O.[Cl-]

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O.[Cl-]

Origin of Product

United States

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